molecular formula C18H16N2O4S B2995922 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034585-31-2

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2995922
CAS RN: 2034585-31-2
M. Wt: 356.4
InChI Key: NUXGXKZHJKBUGH-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Novel analogs related to the N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide structure have shown promising antibacterial activity, especially against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds have been designed and synthesized for their potential use in combating bacterial infections, showing non-cytotoxic concentrations while being effective against these pathogens (Palkar et al., 2017).

Facilitating Chemical Syntheses

In another application, compounds structurally similar to this compound have been used in the development of facile methods for the synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. This method leverages benzotriazole chemistry, offering a high-yielding and simplified approach to producing these important chemical structures without the need for prior protection of hydroxy groups (Katritzky et al., 2006).

Future Directions

The future directions for research on this compound could include elucidating its synthesis pathway, determining its physical and chemical properties, investigating its biological activities, and assessing its safety and potential applications . Further studies are needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-8-7-23-14)10-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXGXKZHJKBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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